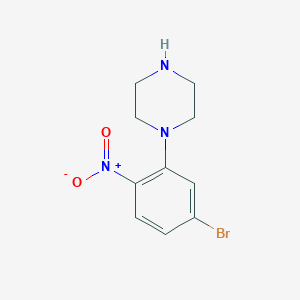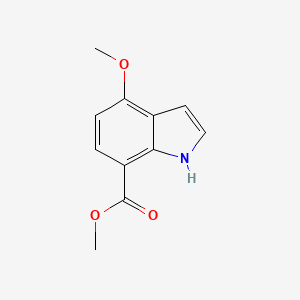![molecular formula C13H18N2 B15093574 (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a spirocyclic compound that has garnered interest in the fields of medicinal and synthetic chemistry. The unique spirocyclic structure, which consists of a benzyl group attached to a nitrogen-containing seven-membered ring, imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-5-azaspiro[2One common synthetic route involves the cyclization of a suitable precursor, such as a dihydropyrazole, under acidic conditions to form the spirocyclic core . The benzyl group can then be introduced via nucleophilic substitution reactions using benzyl halides .
Industrial Production Methods
Industrial production of ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with benzyl halides can introduce different substituents on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Benzyl-substituted derivatives
Wissenschaftliche Forschungsanwendungen
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of Janus kinase 1 (JAK1), which plays a role in inflammatory and immune responses . The spirocyclic structure allows for specific binding interactions with these targets, enhancing its potency and selectivity .
Vergleich Mit ähnlichen Verbindungen
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine can be compared with other spirocyclic compounds, such as:
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound also features a spirocyclic core and has been studied as a selective inhibitor of JAK1.
Spiro[cyclopropane-1,2′-steroids]: These compounds have shown biological activities, including diuretic and antiandrogenic effects.
The uniqueness of ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H18N2 |
|---|---|
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
(7R)-5-benzyl-5-azaspiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 |
InChI-Schlüssel |
PGEGEJNTABPWJH-LBPRGKRZSA-N |
Isomerische SMILES |
C1CC12CN(C[C@@H]2N)CC3=CC=CC=C3 |
Kanonische SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)

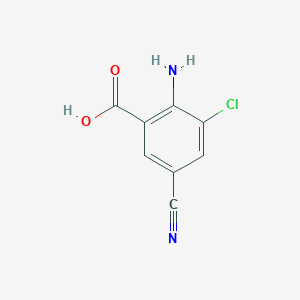
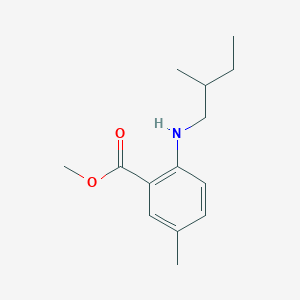
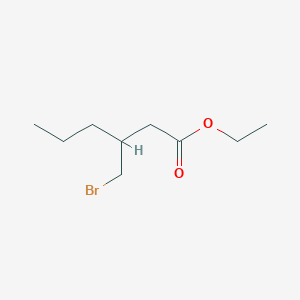
![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
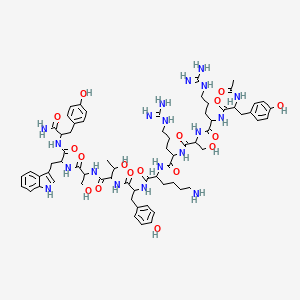
![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
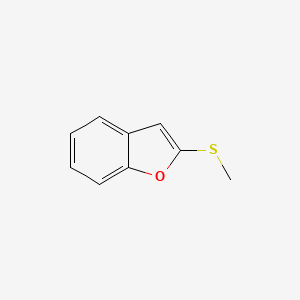
![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
![ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate](/img/structure/B15093590.png)
